Di-tert-butyl 1,3-phenylenedicarbamate
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Overview
Description
Di-tert-butyl 1,3-phenylenedicarbamate is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.38 g/mol . It is commonly used in organic synthesis as a protecting group for hydroxyl functionalities, ensuring stability during chemical reactions . This compound appears as a white to yellow solid and is soluble in solvents like ethanol and chloroform .
Mechanism of Action
Target of Action
Di-tert-butyl 1,3-phenylenedicarbamate is widely used as a protecting group in organic synthesis . Its primary targets are hydroxyl functional groups, which it protects to maintain stability during chemical reactions and avoid unnecessary side reactions .
Mode of Action
The compound interacts with its targets (hydroxyl functional groups) by forming a carbamate linkage. This linkage effectively masks the reactivity of the hydroxyl group, allowing other parts of the molecule to undergo chemical reactions without interference from the protected group .
Biochemical Pathways
Given its role as a protecting group, it can be inferred that it plays a crucial role in complex organic synthesis pathways where selective reactivity is required .
Pharmacokinetics
As a protecting group, it is typically removed (deprotected) in the final stages of chemical synthesis, and therefore its bioavailability would be a function of the compound it is protecting and the conditions under which deprotection occurs .
Result of Action
The primary result of the action of this compound is the successful protection of hydroxyl functional groups during chemical reactions . This allows for the synthesis of complex organic compounds in pharmaceutical and chemical industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is flammable and should be kept away from oxidizing agents . It should be stored in a dry, dark, and well-ventilated place, away from fire and flammable items . These precautions help ensure the compound’s stability and effectiveness in its role as a protecting group .
Preparation Methods
Di-tert-butyl 1,3-phenylenedicarbamate is typically synthesized through the reaction of 1,3-diphenylurea with tert-butyl isocyanate . The reaction conditions involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve scaling up this reaction under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Di-tert-butyl 1,3-phenylenedicarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Reagents and Conditions: Common reagents used in these reactions include Lewis acids, bases, and other nucleophiles.
Scientific Research Applications
Di-tert-butyl 1,3-phenylenedicarbamate has several applications in scientific research:
Comparison with Similar Compounds
Di-tert-butyl 1,3-phenylenedicarbamate can be compared with other similar compounds such as:
Di-tert-butyl dicarbonate: Another protecting group used in organic synthesis, but it protects amine groups instead of hydroxyl groups.
Benzyl carbamate: Used for protecting amine groups, similar to di-tert-butyl dicarbonate, but with different stability and removal conditions.
Tert-butyl carbamate: Similar in structure but used for protecting amine groups rather than hydroxyl groups.
This compound is unique in its specific application for protecting hydroxyl groups, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMQVCDCFYAPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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